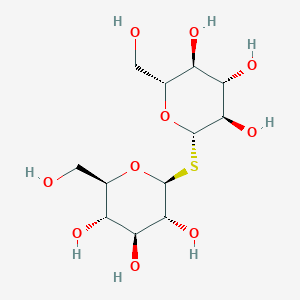
1,2,3,4-Tetrabromodibenzo-p-dioxin
Übersicht
Beschreibung
1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a highly toxic compound that belongs to the dioxin family. It is a persistent organic pollutant (POP) that is formed during the manufacture of brominated flame retardants. TBDD is known to have adverse effects on human health and the environment. The purpose of
Wirkmechanismus
1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of 1,2,3,4-Tetrabromodibenzo-p-dioxin to AhR leads to the activation of downstream signaling pathways, which results in the production of reactive oxygen species (ROS) and inflammatory cytokines.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetrabromodibenzo-p-dioxin is known to have adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with hepatotoxicity, nephrotoxicity, immunotoxicity, and teratogenicity. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also a potent carcinogen and has been shown to induce tumors in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetrabromodibenzo-p-dioxin is a useful tool in toxicological studies due to its high toxicity and specificity for AhR. However, its use is limited due to its low availability and high cost. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly hazardous substance and requires strict safety precautions during handling and disposal.
Zukünftige Richtungen
Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods for the detection and quantification of dioxins. In addition, studies should be conducted to evaluate the long-term effects of 1,2,3,4-Tetrabromodibenzo-p-dioxin exposure on human health and the environment. Further research is also needed to understand the molecular mechanisms underlying 1,2,3,4-Tetrabromodibenzo-p-dioxin toxicity and to identify potential therapeutic targets for the treatment of dioxin-induced diseases.
In conclusion, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly toxic compound that has been extensively studied for its toxicological properties. Its synthesis is strictly regulated due to its high toxicity, and it is used as a reference compound in toxicological studies. 1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to AhR, which leads to the activation of downstream signaling pathways. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods and the evaluation of its long-term effects on human health and the environment.
Synthesemethoden
1,2,3,4-Tetrabromodibenzo-p-dioxin is synthesized by the reaction of 1,4-dibromobenzene with 2,3,7,8-tetrabromodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out at high temperatures and pressures, and the yield of 1,2,3,4-Tetrabromodibenzo-p-dioxin is low. Due to the high toxicity of 1,2,3,4-Tetrabromodibenzo-p-dioxin, its synthesis is strictly regulated.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrabromodibenzo-p-dioxin has been extensively studied for its toxicological properties. It is used as a reference compound in toxicological studies to evaluate the toxicity of other dioxins. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also used in environmental monitoring to assess the contamination of soil, water, and air. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is used in the development of analytical methods for the detection and quantification of dioxins.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPIABWVUYZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146545 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrabromodibenzo-p-dioxin | |
CAS RN |
104549-41-9 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)




